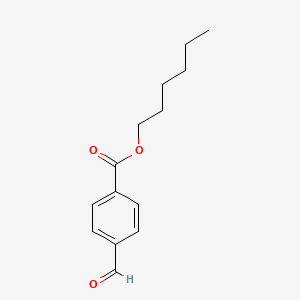

Hexyl 4-formylbenzoate

Description

Systematic Nomenclature and Structural Features of Hexyl 4-formylbenzoate (B8722198)

The systematic IUPAC name for this compound is hexyl 4-formylbenzoate . This name is derived from its structure: a hexyl group attached to the oxygen of the carboxylate group of 4-formylbenzoic acid.

The molecule's structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions. One substituent is a formyl group (-CHO), which is an aldehyde. The other is a carboxylate group (-COO-), which is ester-linked to a hexyl chain (-CH₂(CH₂)₄CH₃). The presence of both an aldehyde and an ester functional group on an aromatic ring makes it a bifunctional molecule, offering multiple sites for chemical reactions.

Structural Details:

| Feature | Description |

| Aromatic Core | Benzene Ring |

| Functional Group 1 | 4-formyl group (-CHO) |

| Functional Group 2 | Hexyl ester group (-COOC₆H₁₃) |

| Molecular Formula | C₁₄H₁₈O₃ |

Relevance of Aromatic Formyl Esters in Modern Chemical Synthesis and Materials Science

Aromatic formyl esters are valuable intermediates in organic synthesis. The aldehyde group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and condensation reactions. The ester group, while generally less reactive, can undergo hydrolysis or transesterification.

In materials science, aromatic esters are used in the production of polymers and other materials with unique properties. The rigid aromatic core can impart thermal stability and desirable mechanical properties to polymers. The formyl group can be used to create cross-linked polymer networks or to attach other functional molecules.

Overview of Academic Research on Formylbenzoate Derivatives

Academic research on formylbenzoate derivatives has explored their synthesis and application in various fields. For instance, adamantyl 4-formylbenzoate has been synthesized and used to create Schiff base nickel complexes with potential applications in chemically modified electrodes. researchgate.net The synthesis of such esters typically involves the esterification of 4-formylbenzoic acid. researchgate.net

4-Formylbenzoic acid itself is a significant intermediate in the production of pharmaceuticals, agrochemicals, coatings, and liquid crystal materials. nbinno.comchemicalbook.com Its dual functionality allows it to be a versatile building block in the synthesis of more complex molecules. nbinno.com Research has focused on developing efficient synthesis methods for 4-formylbenzoic acid and its derivatives to support these applications. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

109026-24-6 |

|---|---|

Molecular Formula |

C14H18O3 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

hexyl 4-formylbenzoate |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-5-10-17-14(16)13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3 |

InChI Key |

LXBUXXAYRWEHQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Hexyl 4 Formylbenzoate and Analogous Esters

Esterification Pathways for 4-Formylbenzoic Acid Precursors

The most direct methods for synthesizing Hexyl 4-formylbenzoate (B8722198) begin with 4-formylbenzoic acid, also known as 4-carboxybenzaldehyde. chemicalbook.com This key intermediate contains both the necessary carboxylic acid and aldehyde functionalities.

The classic method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification. organic-chemistry.org This equilibrium-controlled reaction involves treating 4-formylbenzoic acid with hexyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). patsnap.commasterorganicchemistry.com

The reaction is typically performed under reflux conditions to increase the reaction rate. patsnap.com To drive the equilibrium towards the product, Hexyl 4-formylbenzoate, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Water can be removed using a Dean-Stark apparatus or by adding a dehydrating agent. operachem.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity, followed by a nucleophilic attack from the hexyl alcohol. organic-chemistry.orgcerritos.edu

An alternative to direct esterification is transesterification, which involves the conversion of one ester into another. In this case, a readily available ester like Methyl 4-formylbenzoate is reacted with hexyl alcohol to yield this compound and methanol (B129727). This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-catalyzed transesterification proceeds via a mechanism similar to Fischer esterification, where the carbonyl group of the starting ester is protonated to activate it for nucleophilic attack by hexyl alcohol. masterorganicchemistry.com To favor the formation of the desired product, a large excess of hexyl alcohol is typically used as the solvent to shift the equilibrium. masterorganicchemistry.com

Base-catalyzed transesterification is generally faster and occurs under milder conditions. nih.gov The reaction is initiated by a strong base, such as sodium hexoxide (formed by reacting sodium with hexyl alcohol), which deprotonates the hexyl alcohol to form a more potent nucleophile, the hexoxide anion. This anion then attacks the carbonyl carbon of Methyl 4-formylbenzoate. masterorganicchemistry.com

| Parameter | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOR, KOR) |

| Mechanism | Protonation of carbonyl, increasing electrophilicity. | Formation of a strong alkoxide nucleophile. |

| Reaction Speed | Generally slower than base-catalyzed methods. researchgate.net | Typically faster and requires milder conditions. nih.gov |

| Equilibrium | Reversible; requires excess alcohol or removal of byproduct. | Effectively irreversible if the leaving alcohol is more acidic. |

| Substrate Sensitivity | Can be used with acid-sensitive substrates. | Cannot be used with base-sensitive functional groups. |

A variety of catalysts can be employed to improve the efficiency and environmental profile of the esterification of 4-formylbenzoic acid. These can be broadly categorized as homogeneous and heterogeneous catalysts. dergipark.org.tr Traditional homogeneous catalysts like sulfuric acid are effective but can cause corrosion and are difficult to separate from the reaction mixture. dergipark.org.trdergipark.org.tr

Heterogeneous catalysts, or solid acid catalysts, offer advantages such as easier separation, potential for reuse, and reduced environmental impact. researchgate.netijstr.org Examples include ion-exchange resins (like Amberlyst-15), modified clays (B1170129) (like Montmorillonite K10), and various metal oxides. dergipark.org.trijstr.orgresearchgate.net Research has shown that for the esterification of benzoic acid with hexanol, novel catalysts like deep eutectic solvents can provide high conversion rates under solvent-free conditions. dergipark.org.trdergipark.org.tr

| Catalyst | Type | Benzoic Acid Conversion (%) | Reference |

|---|---|---|---|

| Deep Eutectic Solvent (p-TSA/BTEAC) | Homogeneous | 67.5% | dergipark.org.trdergipark.org.tr |

| Amberlyst 15 | Heterogeneous (Ion-Exchange Resin) | Lower than DES under tested conditions | dergipark.org.trdergipark.org.tr |

| Ionic Liquid (BMIMCl) | Homogeneous | Lower than DES under tested conditions | dergipark.org.trdergipark.org.tr |

| Phosphoric acid modified Montmorillonite K-10 | Heterogeneous (Clay) | Reported as an efficient catalyst for various alcohols. | ijstr.org |

| Fe₂(SO₄)₃ | Heterogeneous | Reported as the most effective among tested solid catalysts. | researchgate.net |

Synthesis via Aromatic Aldehyde and Carboxylic Acid Functionalization

An alternative synthetic strategy involves creating the required functional groups on a pre-existing aromatic ring. This can be achieved either by oxidizing a benzaldehyde (B42025) derivative or by formylating a benzoic acid ester.

This approach focuses on synthesizing the 4-formylbenzoic acid precursor from other molecules. For instance, p-tolualdehyde can be oxidized to form 4-formylbenzoic acid. This requires a selective oxidation of the methyl group to a carboxylic acid while preserving the aldehyde group. Mouse hepatic microsomal enzymes, specifically cytochrome P450-dependent aldehyde oxygenase, have been shown to catalyze the oxidation of p-tolualdehyde to the corresponding toluic acid. nih.gov Chemical methods using oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also be employed, though reaction conditions must be carefully controlled to prevent over-oxidation of the aldehyde group. rsc.org

This pathway involves introducing a formyl (-CHO) group onto the aromatic ring of a pre-made ester, such as hexyl benzoate (B1203000). The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgnumberanalytics.com The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.commychemblog.com

The ester group is a deactivating, meta-directing group for electrophilic aromatic substitution. However, the Vilsmeier-Haack reaction is effective on electron-rich aromatic rings. mychemblog.com Therefore, applying this reaction directly to hexyl benzoate may be challenging or require specific conditions. More activated benzoate derivatives would be more suitable substrates for this transformation.

Derivatization Approaches from Pre-existing Hexyl Benzoate Scaffolds

The introduction of a functional group onto a pre-existing molecular framework is a common strategy in organic synthesis. In the context of this compound, this would involve the direct formylation of hexyl benzoate.

The direct introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic chemistry, known as formylation. Several named reactions are established for this purpose; however, their application to a deactivated aromatic ring, such as that in hexyl benzoate, presents significant challenges. The ester group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, the underlying mechanism of most formylation reactions. wikipedia.org

Classic formylation reactions that could potentially be adapted for the synthesis of this compound include:

Vilsmeier-Haack Reaction: This reaction typically employs a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds. ijpcbs.comnumberanalytics.comchemistrysteps.comwikipedia.orgnrochemistry.com The Vilsmeier reagent is a relatively weak electrophile, making the reaction generally unsuitable for deactivated substrates without harsh reaction conditions. chemistrysteps.com

Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst to formylate aromatic rings. wikipedia.orgthermofisher.comyoutube.comyoutube.compurechemistry.org A modification, the Gattermann reaction, uses hydrogen cyanide or a cyanide salt. wikipedia.orgthermofisher.comyoutube.com These methods are generally effective for benzene and its activated derivatives but are not applicable to phenol (B47542) and phenol ether substrates and are sensitive to deactivating groups. wikipedia.orgthermofisher.com

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine as the formylating agent and is primarily used for the ortho-formylation of phenols. wikipedia.orgecu.edu Its applicability to non-activated esters like hexyl benzoate is not established.

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols, proceeding via a dichlorocarbene (B158193) intermediate under basic conditions. unacademy.comwikipedia.orgmychemblog.comresearchgate.netlscollege.ac.in It is not suitable for the formylation of aromatic esters that lack a hydroxyl group. unacademy.comwikipedia.org

Given the deactivating nature of the ester group, a more plausible, albeit indirect, approach to this compound from a pre-existing hexyl benzoate scaffold might involve the functionalization of a more reactive precursor. For instance, the synthesis could start from hexyl 4-methylbenzoate (hexyl p-toluate), where the methyl group can be halogenated and subsequently converted to an aldehyde.

The following table summarizes the general conditions for these classic formylation reactions, highlighting the typical substrates and limitations.

| Reaction | Reagents | Typical Substrates | Key Limitations |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics (e.g., anilines, phenols, heterocycles) ijpcbs.comwikipedia.org | Ineffective for deactivated rings. chemistrysteps.com |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene, alkylbenzenes wikipedia.orgthermofisher.compurechemistry.org | Not applicable to phenols, phenol ethers. wikipedia.org |

| Gattermann | HCN, HCl, Lewis Acid | Phenols, phenolic ethers, heterocycles wikipedia.orgthermofisher.com | Use of highly toxic HCN. |

| Duff | Hexamethylenetetramine, acid | Phenols wikipedia.orgecu.edu | Mainly for ortho-formylation of phenols. |

| Reimer-Tiemann | CHCl₃, base | Phenols unacademy.comwikipedia.org | Limited to phenols, ortho-selective. |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Green chemistry principles, such as the use of solvent-free reactions and energy-efficient processes, are increasingly important.

Mechanochemistry, which involves inducing reactions through mechanical force, such as ball milling, offers a promising green alternative to traditional solvent-based synthesis. researchgate.netbeilstein-journals.org This technique can lead to shorter reaction times, reduced waste, and sometimes, unique reactivity. researchgate.net

Solvent-free mechanochemical methods have been successfully employed for the synthesis of esters. For instance, the esterification of carboxylic acids with alcohols can be achieved under high-speed ball-milling conditions at room temperature. These reactions can proceed in the presence of catalysts and are often complete within a short period.

While the direct mechanochemical formylation of hexyl benzoate has not been specifically reported, the existing literature on mechanochemical synthesis of esters and other aromatic compounds suggests its potential. For example, the direct amidation of esters has been achieved via ball milling, demonstrating that the ester functional group is compatible with mechanochemical conditions. chemrxiv.orgnih.gov The synthesis of various heterocyclic compounds and α,β-unsaturated esters has also been accomplished using this solvent-free approach. rsc.orgresearchgate.net

The following table outlines representative examples of mechanochemical synthesis relevant to the formation of ester bonds and functionalized aromatic compounds.

| Reaction Type | Reactants | Mechanochemical Conditions | Outcome |

| Esterification | Carboxylic Acid, Alcohol | High-speed ball milling, room temperature | Formation of the corresponding ester. |

| Amidation | Ester, Amine | Ball milling with a sub-stoichiometric base | Synthesis of a diverse library of amides. nih.gov |

| Derivatization of Carbonyls | Aldehydes/Ketones, Carbonyl Reagents | Kneading ball-milling | Quantitative yield of arylhydrazones and oximes. nih.gov |

Chemoselectivity refers to the ability to react with one functional group in the presence of other, potentially reactive, functional groups. The synthesis of a functionalized this compound, where the aromatic ring bears additional substituents, would require highly chemoselective reactions.

For instance, if a synthetic precursor to this compound contained another reactive site, such as a halogen or a nitro group, the formylation step would need to be selective to avoid unwanted side reactions. The choice of formylating agent and reaction conditions is crucial in achieving such selectivity.

Generally, milder formylation methods are more likely to be chemoselective. However, as discussed, the formylation of a deactivated ring like hexyl benzoate often requires harsh conditions, which can compromise chemoselectivity.

A common strategy to achieve chemoselectivity in complex syntheses is the use of protecting groups. A reactive functional group can be temporarily masked with a protecting group, allowing another part of the molecule to be modified. The protecting group is then removed in a subsequent step. For example, if a hydroxyl group were present on the aromatic ring, it could be protected as an ether or a silyl (B83357) ether before attempting the formylation of a different position.

The synthesis of substituted benzaldehydes often relies on multi-step sequences that employ protecting groups and functional group interconversions to achieve the desired substitution pattern without compromising other parts of the molecule. acs.orgrug.nlresearchgate.net For example, a two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has been developed that utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, allowing for subsequent cross-coupling reactions. acs.orgrug.nlresearchgate.net

The following table lists some common functional groups and potential considerations for achieving chemoselective formylation in their presence.

| Functional Group Present | Chemoselectivity Challenge | Potential Strategy |

| Hydroxyl (-OH) | The hydroxyl group activates the ring, and many formylation reactions are specific to phenols. | Protect the hydroxyl group as an ether or silyl ether before formylation. |

| Amine (-NH₂) | The amine group is highly activating and can react with many formylating agents. | Protect the amine as an amide or carbamate. |

| Halogen (-X) | Halogens are deactivating but can be displaced under certain conditions. | Use milder formylation conditions that do not favor nucleophilic aromatic substitution. |

| Nitro (-NO₂) | The nitro group is strongly deactivating, making electrophilic substitution very difficult. | Formylation would likely require very harsh conditions, which could affect other functional groups. |

Reactivity Profiles and Mechanistic Investigations of Hexyl 4 Formylbenzoate

Transformations Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to undergo various condensation and oxidation reactions.

Nucleophilic Additions and Reductions

The carbonyl carbon of the aldehyde in Hexyl 4-formylbenzoate (B8722198) is highly electrophilic, making it a prime target for nucleophiles. A key transformation in this category is the selective reduction of the aldehyde to a primary alcohol. This chemoselectivity is valuable in synthesis, as the ester group can remain intact. acs.org

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing aldehydes and ketones in the presence of less reactive functional groups like esters. acs.orgmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the aldehyde's carbonyl carbon. masterorganicchemistry.comtheexamformula.co.uk A subsequent workup with a mild acid protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com For Hexyl 4-formylbenzoate, this reaction would produce Hexyl 4-(hydroxymethyl)benzoate. A study on the closely related compound, methyl 4-formylbenzoate, demonstrates this selective reduction. acs.org

Table 1: Selective Reduction of Methyl 4-formylbenzoate

| Reactant | Reagent | Solvent | Product | Ref. |

|---|---|---|---|---|

| Methyl 4-formylbenzoate | Sodium Borohydride (NaBH₄) | 95% Ethanol | Methyl 4-(hydroxymethyl)benzoate | acs.org |

Another significant nucleophilic addition is the reaction with hydrogen cyanide (HCN) or a cyanide salt in a slightly acidic medium. chemguide.co.uk This reaction forms a hydroxynitrile, also known as a cyanohydrin. The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the oxygen atom. chemguide.co.uk

Condensation Reactions (e.g., Benzoin (B196080), Schiff Base Formation)

The aldehyde functionality readily participates in condensation reactions, which are crucial for forming carbon-carbon and carbon-nitrogen bonds.

Benzoin Condensation: This is a classic coupling reaction between two aldehydes to form an α-hydroxy ketone. organic-chemistry.org Traditionally catalyzed by cyanide, modern methods often employ N-heterocyclic carbenes (NHCs) as catalysts for a cyanide-free process. organic-chemistry.orgmdpi.comias.ac.in In this reaction, one aldehyde molecule undergoes a polarity reversal (umpolung) and acts as a nucleophile, attacking a second aldehyde molecule. organic-chemistry.org Research on methyl 4-formylbenzoate has shown that it can undergo a self-condensation reaction catalyzed by a thiamin-derived NHC to produce the corresponding benzoin product. mdpi.com

Table 2: Thiamin-Catalyzed Benzoin Condensation of Methyl 4-formylbenzoate

| Reactant | Catalyst | Base | Solvent | Temp. | Yield | Ref. |

|---|---|---|---|---|---|---|

| Methyl 4-formylbenzoate | Thiamin Hydrochloride | NaOH | Water/Methanol (B129727) | 80 °C | 78% | mdpi.com |

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. juniperpublishers.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. juniperpublishers.com The reaction is often catalyzed by a trace amount of acid. This transformation is demonstrated in the synthesis of liquid crystals, where 4-formylbenzoic acid reacts with 4-hexyloxyaniline in refluxing ethanol. nih.gov Similarly, adamantyl 4-formylbenzoate has been shown to form a Schiff base with o-aminothiophenol. google.com this compound would be expected to react analogously with various primary amines.

Oxidation and Related Transformations

The aldehyde group is readily oxidized to a carboxylic acid. chemicalbook.comnih.govnoaa.gov This can occur through autoxidation upon exposure to air, a process that can be accelerated by light and transition metal salts. nih.govnoaa.gov More controlled oxidation can be achieved using strong oxidizing agents. chemicalbook.comnoaa.gov Oxidation of the aldehyde in this compound would yield 4-(hexyloxycarbonyl)benzoic acid.

Furthermore, N-heterocyclic carbenes (NHCs) can catalyze the oxidative esterification of aldehydes. In a study using a microflow cell, methyl 4-formylbenzoate was oxidized and esterified in the presence of an alcohol, an NHC precatalyst (a thiazolium salt), and a base. acs.org This process proceeds through a Breslow intermediate, which is then oxidized. acs.org

Organocatalytic Umpolung Reactions

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis where the normal electrophilic character of a functional group is inverted. sioc-journal.cn For aldehydes, this is commonly achieved using N-heterocyclic carbene (NHC) catalysts. rsc.orgchalmers.se The NHC adds to the aldehyde's carbonyl carbon, and after a proton transfer, forms the nucleophilic Breslow intermediate, which is an acyl anion equivalent. acs.orgrsc.org

This nucleophilic species can then react with various electrophiles. The benzoin condensation discussed earlier is a prime example of an umpolung reaction. organic-chemistry.orgnumberanalytics.com Another important NHC-catalyzed umpolung reaction is the Stetter reaction, which involves the 1,4-addition of the acyl anion equivalent to a Michael acceptor, forming a 1,4-dicarbonyl compound. researchgate.net While specific examples involving this compound are not prevalent, the extensive research on methyl 4-formylbenzoate in NHC-catalyzed reactions, including benzoin condensations and oxidative esterifications, indicates that the hexyl analogue would be a competent substrate for similar umpolung transformations. mdpi.comacs.org

Reactions at the Ester Group

The hexyl ester functionality of the molecule also presents opportunities for specific chemical transformations, primarily through nucleophilic acyl substitution.

Hydrolysis and Transesterification Pathways

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol, typically catalyzed by an acid or a base. google.comevitachem.com Under basic conditions (saponification), a carboxylate salt is formed initially. The hydrolysis of this compound would yield 4-formylbenzoic acid (or its carboxylate salt) and n-hexanol. nih.gov This reaction is essentially the reverse of the esterification used to create the molecule. A general method involves using a base like lithium hydroxide (B78521) in a solvent mixture such as THF and methanol. mdpi.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium, and to drive it towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol would lead to the formation of Methyl 4-formylbenzoate and n-hexanol. Conversely, reacting a methyl ester with hexanol would produce the hexyl ester. Evidence for this reaction includes the observation of partial transesterification when methyl 4-formylbenzoate was refluxed in ethanol. frontiersin.org

Aminolysis and Amide Bond Formation

The formation of amide bonds from esters, known as aminolysis, is a fundamental transformation in organic synthesis. While direct amidation of unactivated esters like this compound can be challenging, often requiring harsh conditions, several strategies have been developed to facilitate this conversion. mdpi.com The reaction generally involves the nucleophilic attack of an amine on the ester carbonyl group, followed by the elimination of the corresponding alcohol, in this case, hexanol.

One approach to facilitate the aminolysis of esters is the use of a promoter. For instance, potassium tert-butoxide or sodium methoxide (B1231860) can be employed to drive the reaction between an ester and an amine to completion. google.com Another strategy involves the in-situ formation of a more reactive acyl intermediate. For example, a carboxylic acid can be converted to a thioester, which then readily reacts with an amine to form the desired amide. nih.gov This method has been successfully applied to generate primary amides by treating the intermediate thioester with aqueous ammonium (B1175870) hydroxide. nih.gov

The direct synthesis of N-substituted 4-formylbenzamides from 4-formylbenzoic acid and its derivatives has been documented. For example, 4-formylbenzoic acid can be converted to its acid chloride using thionyl chloride, which then reacts with ammonia (B1221849) to produce 4-formylbenzamide. google.com Furthermore, the reductive N-alkylation of chitosan (B1678972) with quaternary ammonium-type aldehydes, such as those derived from 4-formylbenzoic acid, highlights the utility of this aldehyde functionality in forming new carbon-nitrogen bonds. researchgate.net

A study on the Cu-catalyzed reductive coupling of imines and allenamides involved the initial formation of an imine from methyl 4-formylbenzoate and 2,4-dimethoxybenzylamine, demonstrating the reactivity of the formyl group towards amine nucleophiles. acs.org

The following table summarizes conditions for the formation of amides from esters and related compounds.

| Starting Material | Reagent(s) | Product Type | Reference |

| Ester | Amine, Potassium tert-butoxide or Sodium methoxide | Amide | google.com |

| Carboxylic Acid | Dithiocarbamate, Amine | Amide | nih.gov |

| 4-Formylbenzoic Acid | Thionyl chloride, Ammonia | Primary Amide | google.com |

| Methyl 4-formylbenzoate | 2,4-Dimethoxybenzylamine, Magnesium sulfate | Imine | acs.org |

Carbon-Carbon Bond Forming Reactions

This compound possesses two key functional groups, the hexyl ester and the benzaldehyde (B42025), which can participate in various carbon-carbon bond-forming cross-coupling reactions. wikipedia.orgsigmaaldrich.com These reactions are pivotal in organic synthesis for constructing complex molecular frameworks. wikipedia.org

Wittig Reaction: The aldehyde group of this compound is a prime substrate for the Wittig reaction, which converts aldehydes and ketones into alkenes. mnstate.edu This reaction involves a phosphorus ylide, which acts as a nucleophile and attacks the electrophilic carbonyl carbon. The subsequent collapse of the resulting oxaphosphetane intermediate yields the desired alkene and triphenylphosphine (B44618) oxide. umass.edu The stability of the triphenylphosphine oxide byproduct provides a strong thermodynamic driving force for the reaction. umass.edu While strong bases like butyllithium (B86547) are often required to generate the ylide, "one-pot" procedures using weaker bases are also possible, especially for activated substrates. commonorganicchemistry.com For instance, a Wittig reaction involving 4-formylbenzoic acid has been reported. researchgate.net A related synthesis utilized a Wittig reaction with methyl 4-formylbenzoate as a key step. lookchem.com

Stetter Reaction: The Stetter reaction is a 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.org This reaction represents a form of umpolung, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed. wikipedia.org The aldehyde, upon addition of the catalyst, becomes a nucleophilic acyl anion equivalent. organic-chemistry.org This nucleophile then adds to a Michael acceptor, leading to the formation of 1,4-dicarbonyl compounds. wikipedia.org While aliphatic aldehydes can undergo side reactions like aldol (B89426) condensation with cyanide catalysts, thiazolium salts are generally more effective. wikipedia.org Studies have been conducted on the Stetter reaction involving methyl 4-formylbenzoate, highlighting its utility in forming new carbon-carbon bonds. usask.caresearchgate.net

The following table summarizes the key features of the Wittig and Stetter reactions.

| Reaction | Substrate Functional Group | Reagent(s) | Product Type | Key Feature |

| Wittig | Aldehyde | Phosphorus Ylide | Alkene | Formation of a C=C double bond. mnstate.edu |

| Stetter | Aldehyde | Thiazolium Salt/Cyanide, Michael Acceptor | 1,4-Dicarbonyl | Umpolung of aldehyde reactivity. wikipedia.org |

Pericyclic reactions, such as cycloadditions, are concerted reactions that proceed through a cyclic transition state. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prominent example used to form six-membered rings. sigmaaldrich.compressbooks.pub

The reactivity of a dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. libretexts.org The formyl and ester groups of this compound are electron-withdrawing, which could potentially activate the benzene (B151609) ring to act as a dienophile in certain cycloaddition reactions. However, the aromaticity of the benzene ring makes it a relatively unreactive dienophile under normal conditions. More reactive dienes or special conditions, such as Lewis acid catalysis, might be required to facilitate such reactions. rsc.orgscielo.br

While direct participation of this compound in a Diels-Alder reaction as the dienophile is not explicitly documented in the provided search results, the principles of cycloaddition reactions suggest its potential under suitable conditions. The stereochemistry of the dienophile is retained in the product, meaning a cis-dienophile gives a cis-substituted cyclohexene (B86901) and a trans-dienophile gives a trans-substituted product. libretexts.org For a diene to react, it must be able to adopt an s-cis conformation. pressbooks.pub

Elucidation of Reaction Mechanisms

The investigation of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations. In the context of reactions involving this compound, several key intermediates can be postulated based on analogous systems.

In the Stetter reaction , the key intermediate is the Breslow intermediate, which is formed by the addition of a nucleophilic catalyst (like a deprotonated thiazolium salt) to the aldehyde carbonyl of this compound. This intermediate is a resonance-stabilized acyl anion equivalent, which then acts as the nucleophile in the subsequent 1,4-addition to a Michael acceptor. usask.ca

For the Wittig reaction , the mechanism proceeds through a betaine (B1666868) intermediate, which is formed from the nucleophilic attack of the phosphorus ylide on the aldehyde. This betaine then cyclizes to form a four-membered ring intermediate called an oxaphosphetane. umass.edu The decomposition of the oxaphosphetane to the alkene product and triphenylphosphine oxide is driven by the formation of the very strong phosphorus-oxygen double bond. umass.edu

In aminolysis reactions , the initial step is the nucleophilic attack of the amine on the ester carbonyl group, leading to a tetrahedral intermediate. The breakdown of this intermediate, with the expulsion of the hexoxide leaving group, yields the amide product. libretexts.org

Gas-phase studies on the decarboxylation of benzoate (B1203000) derivatives, such as 2-formylbenzoate, provide insights into the formation of reactive carbanion intermediates. researchgate.net

The following table outlines the key proposed intermediates in various reactions involving this compound or related compounds.

| Reaction | Key Intermediate(s) | Description | Reference |

| Stetter Reaction | Breslow Intermediate | Acyl anion equivalent formed from the aldehyde and catalyst. | usask.ca |

| Wittig Reaction | Betaine, Oxaphosphetane | Formed from the ylide and aldehyde, leading to the alkene. | umass.edu |

| Aminolysis | Tetrahedral Intermediate | Formed from the nucleophilic attack of the amine on the ester. | libretexts.org |

| Decarboxylation | Carbanion | Reactive species formed upon loss of carbon dioxide. | researchgate.net |

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, mechanisms, and equilibria. For reactions involving derivatives of 4-formylbenzoic acid, some kinetic data is available.

Kinetic studies on the Cannizzaro reaction of 4-formylbenzoate have been performed. rushim.ru The reaction involves the rapid reversible addition of a hydroxide ion to one carbonyl group, followed by an intramolecular nucleophilic attack on the other, forming a resonance-stabilized carbanionic intermediate. rushim.ru

In the context of enzyme kinetics, studies on aldehyde reductase have utilized p-carboxybenzaldehyde (4-formylbenzoic acid) as a substrate. These studies have investigated kinetic parameters and the influence of the substrate on the reaction mechanism, noting that the enzyme's kinetic mechanism can differ depending on specific interactions with the substrate. ebi.ac.uk

The thermodynamic driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct. umass.edu This high stability is a key factor in the near-irreversibility of the final step of the reaction.

While specific kinetic and thermodynamic data for reactions of this compound were not found in the provided search results, the studies on closely related compounds like methyl 4-formylbenzoate and 4-formylbenzoic acid provide a basis for understanding its reactivity. For example, kinetic studies of Stetter reactions have been performed with methyl-4-formylbenzoate. usask.ca

Spectroscopic Characterization and Structural Elucidation of Hexyl 4 Formylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon (¹³C) NMR spectra, the precise connectivity of atoms in Hexyl 4-formylbenzoate (B8722198) can be determined.

The ¹H NMR spectrum of Hexyl 4-formylbenzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) ring, the aldehydic proton, and the protons of the hexyl ester chain. Based on the analysis of similar compounds, such as Phenyl 4-formylbenzoate, and established chemical shift values, the following proton resonances are anticipated. rsc.org

The aldehydic proton is the most deshielded, appearing as a singlet at approximately 10.15 ppm. The aromatic protons on the benzene (B151609) ring, due to the electron-withdrawing effects of the formyl and ester groups, will appear in the downfield region. The two protons ortho to the formyl group are expected to resonate as a doublet around 8.37 ppm, while the two protons ortho to the ester group should appear as a doublet near 8.03 ppm. rsc.org

The protons of the hexyl chain will be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to appear as a triplet at approximately 4.35 ppm. The subsequent methylene groups of the hexyl chain will show characteristic multiplets, with the terminal methyl group appearing as a triplet at around 0.90 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 10.15 | s (singlet) | - |

| Aromatic H (ortho to -CHO) | 8.37 | d (doublet) | ~8.2 |

| Aromatic H (ortho to -COO) | 8.03 | d (doublet) | ~8.7 |

| O-CH₂ (hexyl) | 4.35 | t (triplet) | ~6.7 |

| CH₂ (hexyl) | 1.75 | quintet | ~7.0 |

| (CH₂)₃ (hexyl) | 1.30-1.50 | m (multiplet) | - |

| CH₃ (hexyl) | 0.90 | t (triplet) | ~7.0 |

Note: The predicted data is based on analogous structures and typical chemical shift values.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbons of the aldehyde and ester groups are expected to be the most downfield signals.

The aldehydic carbon is predicted to resonate at approximately 191.5 ppm, while the ester carbonyl carbon should appear around 164.2 ppm. rsc.org The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon atom of the benzene ring attached to the formyl group is expected at around 139.6 ppm, and the carbon attached to the ester group at approximately 134.5 ppm. The other aromatic carbons will resonate in the range of 129-131 ppm. rsc.org

The carbons of the hexyl chain will appear in the upfield region. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is anticipated at about 65.5 ppm, with the remaining methylene carbons appearing between 22 and 32 ppm, and the terminal methyl carbon at approximately 14.0 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 191.5 |

| Ester C=O | 164.2 |

| Aromatic C-CHO | 139.6 |

| Aromatic C-COO | 134.5 |

| Aromatic CH (ortho to -CHO) | 130.8 |

| Aromatic CH (ortho to -COO) | 129.6 |

| O-CH₂ (hexyl) | 65.5 |

| CH₂ (hexyl) | 31.5 |

| CH₂ (hexyl) | 28.6 |

| CH₂ (hexyl) | 25.6 |

| CH₂ (hexyl) | 22.5 |

| CH₃ (hexyl) | 14.0 |

Note: The predicted data is based on analogous structures and typical chemical shift values.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent methylene protons of the hexyl chain, confirming their sequence. For example, the O-CH₂ protons would show a correlation with the adjacent CH₂ protons. huji.ac.ilwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orglibretexts.org It would be used to definitively assign the carbon signals of the hexyl chain by correlating them to their attached protons. For instance, the carbon signal at ~65.5 ppm would show a cross-peak with the proton signal at ~4.35 ppm.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester and aldehyde functional groups. spectrabase.com A strong band corresponding to the C=O stretching vibration of the ester group is anticipated around 1734 cm⁻¹. The C=O stretch of the aldehyde is expected to appear at a slightly lower wavenumber, around 1709 cm⁻¹. rsc.org

The spectrum would also feature C-H stretching vibrations. The aldehydic C-H stretch typically appears as two weak bands, one near 2843 cm⁻¹ and another around 2740 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexyl chain will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ region. rsc.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch (hexyl) | < 3000 | Strong |

| Aldehydic C-H Stretch | ~2843, ~2740 | Weak |

| Ester C=O Stretch | ~1734 | Strong |

| Aldehyde C=O Stretch | ~1709 | Strong |

| Aromatic C=C Stretch | ~1600, ~1480 | Medium-Strong |

| C-O Stretch (ester) | 1300-1100 | Strong |

Note: The predicted data is based on analogous structures and typical IR absorption frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the carbonyl groups. Strong bands are anticipated for the symmetric stretching of the benzene ring, typically appearing in the 1600-1580 cm⁻¹ region. The C=O stretching vibrations of the aldehyde and ester groups, while strong in the IR, would also be visible in the Raman spectrum, though likely with different relative intensities. The aliphatic C-H stretching and bending modes of the hexyl chain are generally weaker in Raman spectra compared to aromatic vibrations. Data from similar molecules like 4-Formylbenzoic acid can provide insight into the expected Raman shifts for the formylbenzoyl moiety. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular mass of a compound with high accuracy, which in turn allows for the confident determination of its elemental formula. measurlabs.com For this compound (C₁₄H₁₈O₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Monoisotopic Mass | 234.1256 g/mol |

| Common Adducts (Expected) | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 235.1329 |

| Theoretical m/z for [M+Na]⁺ | 257.1152 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for generating intact molecular ions from a sample solution with minimal fragmentation. researchgate.netnih.gov When analyzing this compound, ESI-MS would typically produce protonated molecules [M+H]⁺ or adducts with other cations present, such as sodium [M+Na]⁺. The resulting spectrum would prominently feature a peak corresponding to the mass-to-charge ratio of the intact ionized molecule. The conditions of the ESI source, such as voltages and temperatures, can be carefully adjusted to minimize in-source fragmentation, ensuring that the observed ions are representative of the original molecular structure. nih.gov

Tandem mass spectrometry, or MSⁿ (often MS/MS or MS²), provides deeper structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov In an MS² experiment for this compound, the molecular ion (e.g., m/z 235.13 for [M+H]⁺) would be isolated and then fragmented by collision-induced dissociation (CID).

The fragmentation pattern would offer clear insights into the compound's structure. Key expected fragmentation pathways include:

Loss of the hexyl group: Cleavage of the ester's C-O bond would result in the loss of hexene (C₆H₁₂) or a hexyl radical, leading to a prominent fragment ion corresponding to 4-formylbenzoic acid.

Cleavage at the ester linkage: Fragmentation can occur at the acyl-oxygen bond, leading to the formation of a hexan-1-ol cation or related fragments and a 4-formylbenzoyl cation.

Analysis of these characteristic fragment ions allows for the unambiguous confirmation of the connectivity of the hexyl ester and the 4-formylbenzoyl moieties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The absorption spectrum of this compound is dictated by its chromophore, the 4-formylbenzoyl group, which contains a conjugated system of the benzene ring, the ester carbonyl group, and the aldehyde carbonyl group. shimadzu.com

This conjugated system gives rise to two primary types of electronic transitions:

π → π* transitions: These are high-energy transitions that result in strong absorption bands, typically at shorter wavelengths in the UV region.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups. masterorganicchemistry.com They result in weaker absorption bands at longer wavelengths compared to the π → π* transitions. masterorganicchemistry.com

The conjugation between the aromatic ring and the two carbonyl groups is expected to shift the absorption maxima (λ_max) to longer wavelengths compared to non-conjugated systems like benzene alone. shimadzu.commasterorganicchemistry.com For comparison, a related compound, methyl 4-hydroxybenzoate, shows a maximum absorbance at 254 nm. globalresearchonline.net The presence of the formyl group in place of the hydroxyl group would influence the electronic structure and thus the precise position and intensity of the absorption bands for this compound.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region | Expected Intensity |

| π → π | Shorter UV (approx. 200-280 nm) | High |

| n → π | Longer UV (approx. 270-320 nm) | Low |

X-ray Crystallography and Solid-State Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ucl.ac.ukresearchgate.net To perform this analysis, a high-quality single crystal of this compound must first be grown.

Once a suitable crystal is obtained and exposed to an X-ray beam, the diffraction pattern is measured and analyzed. This analysis yields a detailed structural model, providing exact coordinates for each atom in the molecule. From this model, crucial structural parameters can be determined with very high precision, including:

Bond lengths and bond angles.

Torsional angles, which describe the conformation of the hexyl chain and the orientation of the ester and formyl groups relative to the benzene ring.

Intermolecular interactions, revealing how the molecules pack together in the crystal lattice.

The data obtained from SCXRD provides unambiguous proof of the molecular structure and conformation in the solid state. plos.org The results are typically presented in a standardized crystallographic information file (CIF) and summarized in a data table.

Table 3: Illustrative Crystallographic Data Parameters Obtainable from SCXRD

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal lattice. |

| a, b, c (Å) | The dimensions of the unit cell. |

| α, β, γ (°) | The angles of the unit cell. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| R-factor | An indicator of the quality of the structural model fit to the experimental data. |

Powder X-ray Diffraction (PXRD)

A comprehensive search for Powder X-ray Diffraction (PXRD) data for this compound did not yield specific experimental results, such as 2-theta values, d-spacing, or relative intensities in publicly available literature or crystallographic databases. While the synthesis and other properties of this compound are mentioned in various sources, detailed structural elucidation using PXRD does not appear to be published.

Crystallographic studies are essential for determining the solid-state structure of a compound. Powder X-ray Diffraction is a primary technique used to analyze the crystalline nature of a material, identify its crystal structure, and assess its purity. The diffraction pattern is a unique fingerprint of a crystalline solid. In a typical PXRD analysis, a sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting data provides information about the spacing between crystal lattice planes (d-spacing), which can be calculated using Bragg's Law (nλ = 2d sinθ). The intensity of the diffracted X-rays at different angles provides information about the arrangement of atoms within the crystal lattice.

Although no specific PXRD data for this compound is available, a general approach to such an analysis would involve the following steps:

Sample Preparation: A fine powder of crystalline this compound would be prepared and mounted on a sample holder.

Data Collection: The sample would be irradiated with monochromatic X-rays in a powder diffractometer. The intensity of the diffracted X-rays would be measured at various angles (2θ).

Data Analysis: The resulting diffractogram would show a series of peaks at specific 2θ values. The position and intensity of these peaks would be analyzed to determine the d-spacing and relative intensities.

This information could then be used to identify the crystal system, and lattice parameters, and potentially solve the crystal structure of this compound. Without experimental data, a detailed discussion and the creation of a data table are not possible at this time. Further experimental research is required to determine the powder diffraction pattern of this compound.

Computational and Theoretical Chemistry Studies on Hexyl 4 Formylbenzoate

Electronic Structure Theory Applications

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Theoretical methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary method for computational studies of benzoic acid derivatives due to its balance of accuracy and computational cost. Research on related alkyl 4-formylbenzoate (B8722198) systems demonstrates that DFT is effective for elucidating electronic properties. researchgate.net While specific DFT studies exclusively on Hexyl 4-formylbenzoate are not prominent in the literature, extensive research on the parent molecule, 4-formylbenzoic acid, and its complexes provides a solid foundation for understanding its behavior. core.ac.uk

DFT calculations on a zinc complex containing the 4-formylbenzoate ligand have shown that the Highest Occupied Molecular Orbital (HOMO) is localized on the ancillary 1,10-phenanthroline (B135089) ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the 4-formylbenzoate unit. For the isolated this compound molecule, it is predicted that the HOMO would be localized primarily on the electron-rich benzene (B151609) ring and the ester oxygen atoms, whereas the LUMO would be concentrated on the electron-withdrawing formyl group and the aromatic ring.

Furthermore, studies on homologous series of molecules containing alkyl benzoate (B1203000) moieties indicate that while properties like polarizability increase with the length of the alkyl chain, the core electronic properties, such as the HOMO-LUMO energy gap, are not significantly affected. researchgate.net This suggests that the electronic behavior of this compound is largely governed by the 4-formylbenzoate core.

Ab initio methods, Latin for "from the beginning," are calculations derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF neglects some electron correlation, it provides a valuable qualitative understanding and serves as a starting point for more advanced, correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.

For this compound, Hartree-Fock calculations would be used to determine its ground-state electronic structure, total energy, and molecular orbital energies. Although often less accurate than DFT for absolute energies, HF is crucial for providing a baseline electronic configuration and is sometimes preferred for specific properties where DFT functionals may be unreliable.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms is a critical step in computational analysis. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, this is complicated by the presence of multiple rotatable bonds, leading to various possible conformations.

The conformational landscape of this compound is primarily defined by the rotation around the C-O bond of the ester and the C-C bonds within the hexyl chain. The lowest energy conformation for an alkyl chain is typically an all-trans (anti-periplanar) arrangement, which minimizes steric hindrance. The orientation of the ester group relative to the benzene ring is expected to be planar to maximize π-conjugation. Computational modeling, often using DFT or force fields, can predict the relative energies of different conformers.

| Parameter | Description | Predicted Value |

|---|---|---|

| τ(Cring-Cring-C=O) | Dihedral angle defining the orientation of the ester group relative to the ring. | ~180° (Planar) |

| τ(O=C-O-CH2) | Dihedral angle of the ester linkage. | ~180° (s-trans) |

| τ(C-C-C-C)hexyl | Dihedral angles along the hexyl chain backbone. | ~180° (Anti) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile).

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be centered on the phenyl ring and ester group, while the LUMO is predicted to be localized on the aldehyde group and the ring, due to the electron-withdrawing nature of the formyl substituent. Theoretical studies on similar structures show that the HOMO-LUMO gap is not significantly influenced by the length of the attached alkyl chain. researchgate.net This indicates that the reactivity of this compound is primarily dictated by the electronic character of the 4-formylbenzoate head group.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| LUMO | Gap: 2.812 eV | 4-formylbenzoate unit |

| HOMO | 1,10-phenanthroline unit |

Note: The data is for a zinc complex containing 4-formylbenzoate, illustrating the typical localization of the LUMO on the formylbenzoate moiety.

Simulations of Spectroscopic Properties

Computational methods can accurately predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

The vibrational frequencies in Infrared (IR) and Raman spectroscopy correspond to specific molecular motions. DFT calculations are highly effective at predicting these frequencies. An accurate assignment of the vibrational spectra of 4-Formylbenzoic acid has been performed using DFT, showing good agreement with experimental data after applying scaling factors to account for anharmonicity and other theoretical limitations. core.ac.uk

For this compound, the predicted spectrum would contain characteristic vibrations of the 4-formylbenzoate core, along with additional modes from the hexyl group. Key expected vibrations are detailed in the table below. The calculations would help distinguish the contributions of the hexyl chain from those of the aromatic core.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Hexyl Chain | 3000 - 2850 |

| C=O Stretch (Aldehyde) | -CHO | ~1700 |

| C=O Stretch (Ester) | -COO- | ~1720 |

| C-O Stretch | Ester Linkage | 1300 - 1100 |

| CH2 Bend/Scissor | Hexyl Chain | ~1465 |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry provides powerful tools to predict NMR chemical shifts, which can aid in the assignment of experimental spectra and provide insights into the electronic structure of a molecule. Density Functional Theory (DFT) is a common method for these calculations. ebi.ac.uk

Although direct computational NMR studies on this compound are not readily found, research on related compounds demonstrates the approach. For instance, DFT calculations have been employed to accurately assign the vibrational spectra of 4-formylbenzoic acid, showcasing the method's utility. ebi.ac.ukresearchgate.net Studies on other substituted benzoates and aromatic aldehydes also rely on computational predictions to correlate structure with spectral data. vulcanchem.com Theoretical calculations of NMR shifts have been successfully applied to complex derivatives of 4-formylbenzoic acid, such as thiazoles, showing good agreement between calculated and experimental values. orcid.org

For this compound, a computational study would typically involve:

Geometry Optimization: The 3D structure of the molecule would be optimized using a DFT method (e.g., B3LYP) and a suitable basis set.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values are converted to chemical shifts (δ, in ppm) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted shifts for the aromatic protons, the aldehydic proton, and the various methylene (B1212753) (-CH₂-) groups of the hexyl chain can then be compared with experimental data to confirm structural assignments. An illustrative comparison based on typical chemical shift ranges and data from related compounds is presented below. chemicalbook.com

Table 1: Illustrative Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Typical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) |

| Aldehyde (-CHO) | 10.14 | 10.20 |

| Aromatic (ortho to -CHO) | 8.17 | 8.25 |

| Aromatic (ortho to -COOR) | 8.05 | 8.10 |

| O-CH₂- (Hexyl) | 4.35 | 4.40 |

| Methylene groups (Hexyl) | 1.75 - 1.30 | 1.80 - 1.35 |

| Terminal -CH₃ (Hexyl) | 0.90 | 0.95 |

Note: The calculated values are hypothetical and for illustrative purposes, based on trends observed in computational studies of similar esters and aromatic aldehydes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Studies on related formylbenzoate systems provide insight into the types of mechanisms that can be computationally investigated for this compound.

Reductive Amination: The reductive amination of methyl 4-formylbenzoate has been studied as a key step in the synthesis of enzyme inhibitors. Computational modeling can be used to understand the energetics of imine formation and subsequent reduction. nih.gov

Aza-Diels-Alder Reactions: The Povarov reaction, a type of aza-Diels-Alder reaction, using 4-formylbenzoic acid has been investigated. Computational analysis of the transition states helps explain the observed diastereoselectivity and the influence of different acid catalysts. niscpr.res.in

Enzyme-Catalyzed Reactions: Kinetic studies on the enzyme-catalyzed reduction of p-carboxybenzaldehyde suggest a transition state where the charge on the aldehyde carbonyl group increases, a detail that can be further explored and visualized through computational modeling. ebi.ac.uk

For a reaction involving this compound, such as its hydrolysis or its reaction with a nucleophile, computational modeling would characterize the transition state by:

Locating the Transition State (TS): Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A frequency calculation is performed on the TS geometry. A valid TS is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be run to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, intermolecular interactions, and the dynamics of processes like solvation or self-assembly.

While no specific MD simulations of this compound are published, studies on analogous systems highlight the potential applications:

Ester Hydrolysis: MD simulations have been used to predict the mechanism of ester hydrolysis in water, showing how cooperative catalysis by water molecules can lower the activation barrier. acs.orgresearchgate.net A similar approach could model the hydrolysis of this compound, providing insights into its stability in aqueous environments.

Polymer Degradation: Reactive molecular dynamics has been employed to study the pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer containing benzoate ester linkages. These simulations unravel complex degradation mechanisms at high temperatures. nih.gov

Self-Assembly: A study involving 4-formylbenzoic acid and hexylamine (B90201) demonstrated the formation of a surface-active substance through a dynamic covalent bond. ebi.ac.uk MD simulations could be used to model the aggregation behavior of this compound, which possesses a polar head (the formylbenzoate group) and a nonpolar tail (the hexyl chain), to predict its potential to form micelles or other aggregates in different solvents. unimi.it

A typical MD simulation of this compound in a solvent like water would involve placing one or more molecules in a simulation box filled with solvent molecules, and then simulating their movement over time to observe interactions and dynamic processes.

Advanced Materials and Functional Applications of Formylbenzoate Esters

Organic Electronics and Optoelectronic Devices

Formylbenzoate esters, a class of organic compounds, are gaining attention for their potential applications in advanced materials. Their unique molecular structures can be tailored to influence electronic and optical properties, making them suitable for various devices.

Dye-Sensitized Solar Cells (DSSC) Components

Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell known for their low cost and simple fabrication. researchgate.net The efficiency of DSSCs relies heavily on the properties of their components, including the dye (sensitizer), the semiconductor photoanode, and the electrolyte. researchgate.netsigmaaldrich.com Formylbenzoate derivatives are being explored for their potential to enhance DSSC performance.

The fundamental principle of a DSSC involves a dye absorbing light and injecting an electron into the conduction band of a wide bandgap semiconductor, typically titanium dioxide (TiO2). sigmaaldrich.com This process generates an electric current. The dye must have significant light absorption in the visible and near-infrared regions and possess suitable energy levels for efficient electron injection and regeneration. sigmaaldrich.com

The performance of DSSCs is often evaluated by their power conversion efficiency (PCE), open-circuit potential (Voc), and short-circuit current density (Jsc). Different dye structures and electrolyte compositions are tested to optimize these parameters. For example, a DSSC using a specific NIR-absorbing dye achieved a PCE of 3.1%. nih.gov Another study on TPz-based dyes reported PCEs as high as 5.2% in small test devices. mdpi.com

| DSSC Parameter | Value | Reference |

| Power Conversion Efficiency (PCE) | 3.1% | nih.gov |

| Average Visible Transmittance (AVT) | up to 76% | nih.gov |

| Power Conversion Efficiency (PCE) | up to 5.2% | mdpi.com |

| Open Circuit Potential (Voc) | 406 mV | nih.gov |

| Short-Circuit Current Density (Jsc) | 8.6 mA/cm² | nih.gov |

Liquid Crystalline Materials

Liquid crystals (LCs) possess properties between those of conventional liquids and solid crystals, making them useful in displays and other optical technologies. researchgate.netossila.com The introduction of formylbenzoate groups into molecular structures can induce or modify liquid crystalline behavior.

Chiral liquid crystalline materials derived from lactic acid can form a variety of mesophases, including chiral nematic and smectic phases where molecules self-assemble into layers. rsc.org The addition of achiral bent-core molecules, such as certain phenylene bis[4-(4-n-alkoxyphenyliminomethyl)benzoates], to a chiral nematic phase of cholesteryl 4-formylbenzoate (B8722198) has been shown to decrease the pitch length. manchester.ac.uk This effect is enhanced by increasing the length of the flexible terminal aliphatic chain of the achiral molecule. manchester.ac.uk

The synthesis of new liquid crystalline compounds often involves multi-step chemical reactions. For example, (S)-1-(hexyloxy)-1-oxopropan-2-yl 4-formylbenzoate can be synthesized from 4-formylbenzoic acid and (S)-hexyllactate. rsc.org The resulting compounds are then characterized for their mesomorphic behavior using techniques like polarized optical microscopy and differential scanning calorimetry.

Polymer Science and Membrane Technologies

The versatility of the formylbenzoate structure extends to polymer science, where it can be incorporated to create materials with specific functionalities for membrane technologies and other applications.

Development of Anion Exchange Membranes (AEMs)

Anion exchange membranes (AEMs) are critical components in electrochemical devices like alkaline fuel cells and water electrolyzers. mdpi.commdpi.com They allow the transport of anions while blocking cations. The development of highly conductive and stable AEMs is a key area of research. acs.orgrsc.org

One approach to creating AEMs involves the synthesis of copolymers with specific functional groups. For instance, AEMs based on a copolymer with a triphenylmethane (B1682552) backbone have been prepared through Friedel–Crafts polycondensation. acs.org These membranes have demonstrated high hydroxide (B78521) conductivity (124.2 mS cm⁻¹ at 80 °C) and good stability in alkaline conditions. acs.org The incorporation of crosslinkers can also be used to tune the properties of AEMs, such as water uptake and mechanical strength. mdpi.com Hydrophilic crosslinkers can lead to higher conductivity, while hydrophobic ones can suppress water uptake. mdpi.com

The performance of AEMs is characterized by their ion exchange capacity (IEC), ionic conductivity, and mechanical and chemical stability. AEMs with a high IEC, such as 2.17 mmol g⁻¹, have shown good mechanical properties and dimensional stability. acs.org

| AEM Property | Value | Conditions | Reference |

| Hydroxide Conductivity | 124.2 mS cm⁻¹ | 80 °C | acs.org |

| Ion Exchange Capacity (IEC) | 2.17 mmol g⁻¹ | acs.org | |

| Maximum Power Density (H₂/O₂ fuel cell) | 212.8 mW cm⁻² | 60 °C | acs.org |

| Hydroxide Conductivity | 122 mS cm⁻¹ | 80 °C | mdpi.com |

| Maximum Power Density (FC performance) | 267 mW cm⁻² | 60 °C | mdpi.com |

Design of Functionalized Polymers (e.g., Drug Delivery Systems)

Functionalized polymers are widely used in biomedical applications, particularly in drug delivery systems. biosynth.com These polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner. biosynth.comchemmethod.com The formyl group in hexyl 4-formylbenzoate offers a reactive site for attaching other molecules, making it a useful building block for such polymers.

A study describes the synthesis of a pH-responsive polymer-drug conjugate for doxorubicin (B1662922) delivery. nih.gov In this system, 6-azidothis compound was used as a pH-responsive spacer molecule. nih.gov This spacer links the drug to a biodegradable polymer backbone, such as poly(ethylene glycol)-b-poly(ε-caprolactone) (PEG-b-PCL). nih.gov The linkage is designed to be stable at physiological pH but to cleave under the acidic conditions found in tumor microenvironments, thus releasing the drug at the target site.

The synthesis of these functionalized polymers often involves techniques like ring-opening polymerization (ROP) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. nih.gov The resulting polymers form micelles that can encapsulate drug molecules. Maintaining a low polydispersity index (PDI) for the polymer is important for creating assemblies with a narrow size distribution and consistent properties, which is crucial for drug delivery applications. nih.gov

Coordination Chemistry and Supramolecular Assemblies

The formyl and benzoate (B1203000) groups of this compound can participate in coordination with metal ions and in the formation of supramolecular structures through non-covalent interactions.

The 4-formylbenzoate moiety can act as a ligand, coordinating to metal centers through its carboxylate group. acs.org The aldehyde group can also be involved in further reactions or interactions. The coordination of 4-formylbenzoate to metal ions like copper(II), zinc(II), and cadmium(II) has been studied. acs.org These complexes can exhibit interesting geometries, such as distorted square-pyramidal or octahedral, depending on the metal ion and other ligands present. acs.orgmdpi.com

Ligands for Metal Complexes

The 4-formylbenzoate moiety is a well-established ligand in coordination chemistry. The carboxylate group, either in its acid form or as an ester, can coordinate to metal ions to form stable complexes. While direct studies of this compound as a ligand are not prominent in the literature, the behavior of similar 4-formylbenzoate compounds provides significant insight. For instance, complexes of copper(II), zinc(II), and cadmium(II) with 4-formylbenzoic acid and ancillary ligands like 1,10-phenanthroline (B135089) have been synthesized and characterized. torvergata.it In these structures, the formylbenzoate typically coordinates to the metal center through its carboxylate oxygen atoms. torvergata.it

Table 1: Examples of Metal Complexes with Formylbenzoate-related Ligands

| Metal Ion | Ancillary Ligand | Formylbenzoate Derivative | Resulting Complex Geometry | Reference |

| Copper(II) | 1,10-phenanthroline | 4-formylbenzoic acid | Distorted square-pyramidal | torvergata.it |

| Zinc(II) | 1,10-phenanthroline | 4-formylbenzoic acid | Not specified | torvergata.it |

| Cadmium(II) | 1,10-phenanthroline | 4-formylbenzoic acid | Mononuclear and dinuclear assembly | torvergata.it |

Precursors for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). unipr.it The 4-formylbenzoate structure is an excellent candidate for a functional linker in MOFs. The carboxylate group can bind to the metal nodes, while the aldehyde group remains available for post-synthetic modification, or it can be a primary functional group of the framework's pores.

Methyl 4-formylbenzoate is frequently used as a starting material in the synthesis of more complex linkers for MOFs, such as tetrakis(4-carboxyphenyl)porphyrin (TCPP), which is then used to build highly stable zirconium-based MOFs. chemicalbook.comustc.edu.cn In these cases, the formyl group of the precursor is used to construct the larger porphyrin macrocycle.

This compound could theoretically be used as a functional linker itself. The hexyl chain would project into the pores of the MOF, modifying their chemical environment. This could be used to:

Tune Pore Hydrophobicity: The aliphatic hexyl chains would create a nonpolar environment, potentially enhancing the selective adsorption of nonpolar guest molecules.

Control Interpenetration: The bulkiness of the hexyl groups could sterically hinder the formation of interpenetrated frameworks, leading to more open and accessible porous structures.

Create Responsive Materials: The flexible hexyl chains might undergo conformational changes in response to external stimuli like temperature, potentially leading to "smart" MOFs with dynamic properties.

Research has shown that MOFs can be disassembled to liberate their secondary building units (SBUs) functionalized with aldehyde-bearing 4-formylbenzoate linkers, which can then be used to construct new frameworks. researchgate.net This highlights the utility of the formylbenzoate moiety as a robust and versatile component in the dynamic chemistry of MOFs. researchgate.net

Self-Assembling Soft Materials (e.g., Organogelators)

Low-molecular-weight organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. mdpi.comresearchgate.net This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netpan.pl

This compound possesses the key features of an amphiphilic molecule that could potentially act as an organogelator.

The 4-formylbenzoate head is polar and capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding.

The hexyl tail is nonpolar and can engage in van der Waals interactions with the tails of neighboring molecules.